N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of arylcarboxamides This compound is characterized by the presence of a benzofuran ring, a carbamothioyl group, and a dichlorophenyl moiety
Preparation Methods
The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with benzofuran-2-carboxylic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carbamothioyl group can occur under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: The compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of disease pathways, making the compound a potential therapeutic agent.
The molecular targets of the compound include enzymes involved in inflammation and cancer progression. By inhibiting these enzymes, the compound can reduce inflammation and inhibit the growth of cancer cells.
Comparison with Similar Compounds
N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a benzofuran ring, which may result in different chemical and biological properties.
N-[(2,5-dichlorophenyl)carbamothioyl]-2-methoxybenzamide:
N-[(2,4-dichlorophenyl)carbamothioyl]benzamide: The position of the chlorine atoms on the phenyl ring can affect the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of a benzofuran ring and a dichlorophenyl moiety. This combination allows for a wide range of applications and makes the compound a valuable subject of scientific research.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-10-5-6-11(18)12(8-10)19-16(23)20-15(21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGWMIPBITVVSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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